

# Spectroscopic Characterization of 4H-1-Benzopyran (4H-Chromene): A Technical Guide

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## Compound of Interest

Compound Name: 4H-1-Benzopyran

CAS No.: 254-03-5

Cat. No.: B1219905

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## Executive Summary

**4H-1-Benzopyran** (4H-chromene) represents a privileged scaffold in medicinal chemistry, serving as the core pharmacophore for diverse therapeutic agents, including calcium channel antagonists, anticancer drugs (e.g., Crolibulin), and antimicrobial agents. However, its characterization presents a unique challenge: thermodynamic instability.

Unlike its isomer 2H-chromene, 4H-chromene contains a methylene bridge at the C4 position that interrupts the conjugation between the pyran double bond and the fused benzene ring. This structural feature makes it prone to isomerization into the more stable, fully conjugated 2H-chromene or oxidation into 4H-chromen-4-one (chromone).

This guide provides a rigorous spectroscopic framework to definitively identify **4H-1-benzopyran**, validate its purity against thermodynamic isomers, and map its electronic structure.

## Part 1: Structural Context & The Isomerism Challenge

Before initiating spectral acquisition, the analyst must understand the "Spectroscopic Battleground": distinguishing the kinetic product (4H) from the thermodynamic product (2H).

Feature	4H-1-Benzopyran (Target)	2H-1-Benzopyran (Isomer)
Structure	double bond; Saturated C4	double bond; Saturated C2
Conjugation	Interrupted: Vinyl ether segment is isolated from the benzene ring by C4-CH	Extended: Styrene-like conjugation between C3=C4 and the benzene ring.
Stability	Lower (Kinetic product)	Higher (Thermodynamic product)
Key Risk	Isomerization during acidic workup or silica chromatography.	Common impurity in 4H samples.

## Part 2: Nuclear Magnetic Resonance (NMR) Profiling

NMR is the primary tool for structural validation. The definitive diagnostic is the chemical shift of the saturated methylene protons.

### H NMR: The "Smoking Gun"

The migration of the saturated carbon from position 2 (next to oxygen) to position 4 (benzylic) results in a dramatic upfield shift.

Experimental Protocol:

- Solvent: CDCl<sub>3</sub>

(Standard) or Acetone-

(if polarity requires). Avoid acidic solvents which catalyze isomerization.

- Concentration: 5–10 mg/mL.

- Relaxation Delay (

): Set to

2.0s to ensure accurate integration of vinylic protons.

Diagnostic Signals (Unsubstituted **4H-1-Benzopyran**):

Position	Proton Type	Chemical Shift ( , ppm)	Multiplicity ( Hz)	Mechanistic Insight
C4-H	Methylene	3.20 – 3.50	Doublet (or dt)	Primary Indicator. Benzylic shielding places this significantly upfield compared to the C2-H of 2H-chromene (~4.8 ppm).
C3-H	Vinylic	4.80 – 5.20	Multiplet	Upfield vinylic signal due to -position relative to oxygen (vinyl ether resonance).
C2-H	Vinylic	6.30 – 6.50	Doublet of doublets	Deshielded by direct attachment to Oxygen.
Ar-H	Aromatic	6.80 – 7.20	Multiplet	Typical ABCD system of the fused benzene ring.

## C NMR & DEPT-135

Carbon NMR confirms the hybridization state of the pyran ring carbons.

- C4 (Methylene): Appears at 20–30 ppm. In DEPT-135, this signal is negative (inverted), confirming it is a CH<sub>2</sub>.
- C2 (Vinylic-O): Appears at 140–150 ppm (deshielded by oxygen).
- C3 (Vinylic): Appears at 95–105 ppm.



*Expert Insight: If you observe a positive CH*

signal in DEPT-135 around

65 ppm, your sample has isomerized to 2H-chromene (C2-H

next to oxygen).

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## Part 3: Electronic Absorption (UV-Vis)

UV-Vis spectroscopy provides a rapid "Conjugation Check."

- Mechanism: 4H-chromene behaves electronically as two separate chromophores: an isolated benzene ring and a vinyl ether. 2H-chromene behaves as a substituted styrene (extended conjugation).
- Spectral Signature:

- 4H-Chromene:

typically < 300 nm. Absorption bands resemble alkyl-substituted phenols/anisoles.

- 2H-Chromene: Distinct bathochromic shift (Red shift) with

often extending into the 300–330 nm range due to the C3=C4 conjugation with the aromatic ring.

Protocol: Dissolve in HPLC-grade Methanol. Scan 200–400 nm. A significant shoulder >310 nm suggests contamination with the 2H-isomer.

## Part 4: Vibrational Spectroscopy (IR)

Infrared spectroscopy is used primarily to rule out oxidation (formation of chromone).

Key Bands:

- (Ether): Strong bands at 1200–1250 cm

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- (Alkene): Weak to medium stretch at 1640–1660 cm

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- Absence of Carbonyl: The most critical check is the absence of a strong band at 1650–1700 cm

. If present, the sample has oxidized to **4H-1-benzopyran-4-one** (Chromone).

## Part 5: Mass Spectrometry (MS)

Fragmentation patterns in 4H-chromene are dominated by the Retro-Diels-Alder (RDA) reaction, a hallmark of fused bicyclic systems.

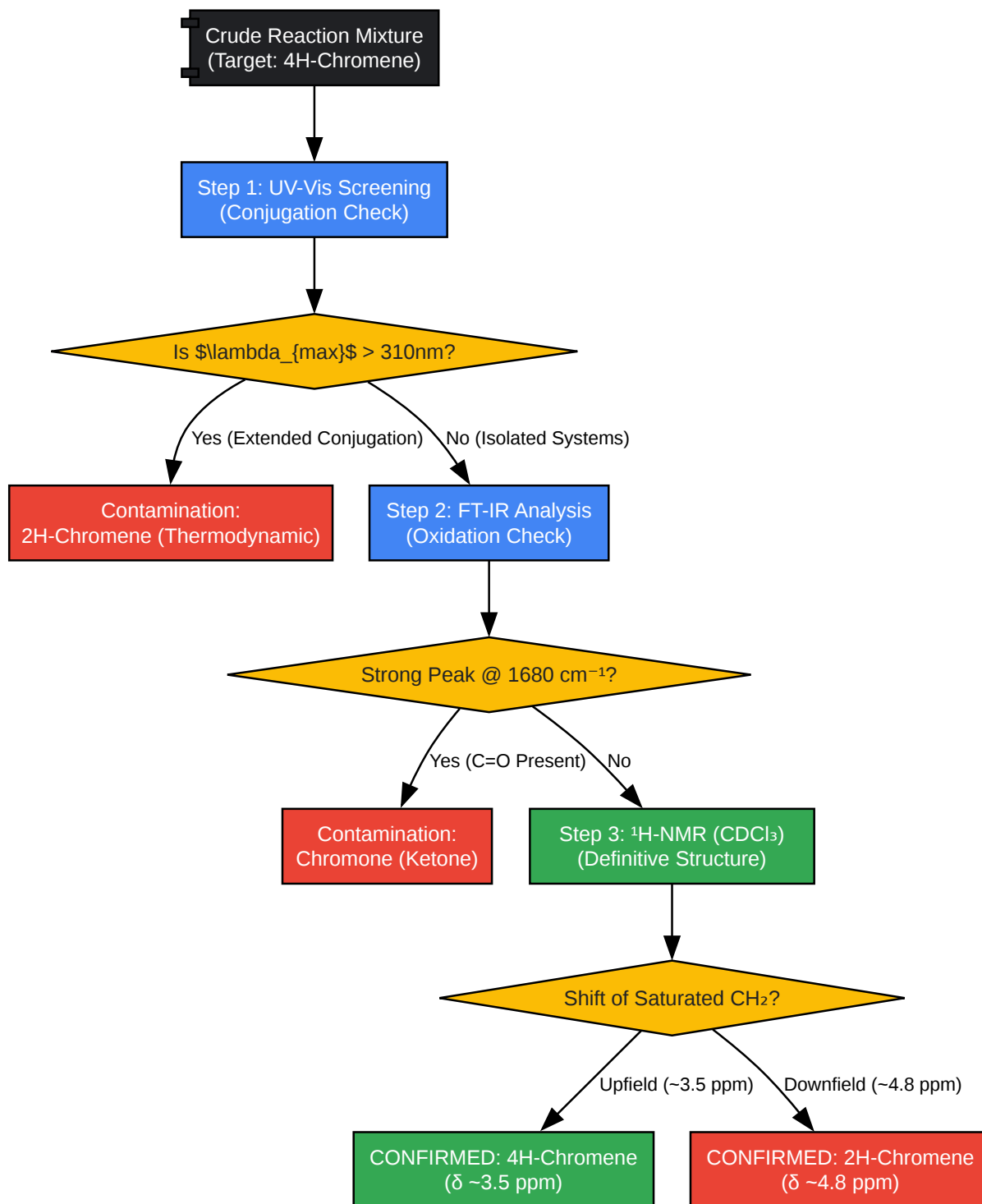
Ionization: ESI+ (for polar derivatives) or EI (for volatile/neutral parent structures).

Fragmentation Pathway:

- Molecular Ion ( ): Observed (e.g.,  $m/z$  132 for parent).
- RDA Cleavage: The pyran ring opens, ejecting a neutral alkene fragment (ethylene derivative).
- Base Peak: Often the resulting quinone methide or phenol radical cation.

## Part 6: Integrated Characterization Workflow

The following diagram illustrates the decision logic for validating 4H-chromene, emphasizing the critical checkpoints for isomerization and oxidation.



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Figure 1: Logic flow for spectroscopic validation of **4H-1-Benzopyran**, filtering for common thermodynamic and oxidative impurities.

## Data Summary Table: 4H-1-Benzopyran vs. 2H-Isomer[1]

Spectroscopic Mode	Parameter	4H-1-Benzopyran (Target)	2H-1-Benzopyran (Impurity)
H NMR	Saturated -CH	3.2–3.5 ppm (C4)	4.8–5.0 ppm (C2)
H NMR	Vinyl Coupling	C2-C3 ( Hz)	C3-C4 ( Hz)
C DEPT	Methylene Phase	Inverted (-) at ~25 ppm	Inverted (-) at ~65 ppm
UV-Vis		< 300 nm (Hypsochromic)	> 300 nm (Bathochromic)
Stability	Kinetic (Labile)	Thermodynamic (Stable)	

## References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 136068, **4H-1-Benzopyran**. Retrieved from [\[Link\]\[1\]](#)
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- Frontiers in Chemistry (2020). 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. (Review of structural isomerism and biological relevance). Retrieved from [\[Link\]](#)

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## Sources

- 1. 4H-1-Benzopyran-4-one, 2-(3,4-dimethoxyphenyl)-2,3-dihydro-5,7-dihydroxy-6-methoxy- | C18H18O7 | CID 630225 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- 2. [Frontiers](#) | 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold [[frontiersin.org](https://frontiersin.org)]
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